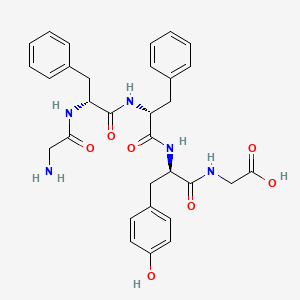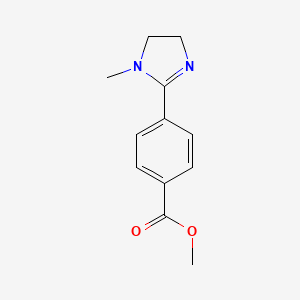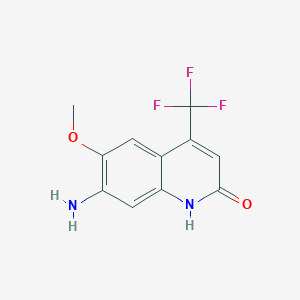
7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may start with commercially available aniline derivatives.
Formation of Quinoline Core: Cyclization reactions, such as the Skraup or Doebner-Miller reactions, can be used to form the quinoline core.
Introduction of Functional Groups: The methoxy and trifluoromethyl groups can be introduced through nucleophilic substitution or other suitable reactions.
Amination: The amino group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its quinoline core.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly for diseases where quinoline derivatives are effective.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one will depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial DNA synthesis. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline N-oxides: Oxidized derivatives with different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 7-Amino-6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one may impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other quinoline derivatives.
Propriétés
Numéro CAS |
340141-93-7 |
|---|---|
Formule moléculaire |
C11H9F3N2O2 |
Poids moléculaire |
258.20 g/mol |
Nom IUPAC |
7-amino-6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-9-2-5-6(11(12,13)14)3-10(17)16-8(5)4-7(9)15/h2-4H,15H2,1H3,(H,16,17) |
Clé InChI |
FIOOOWORIUDAEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CC(=O)N2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)

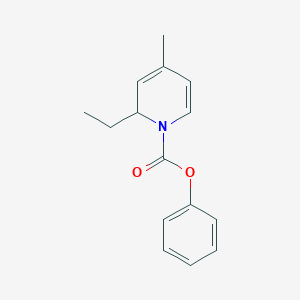
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
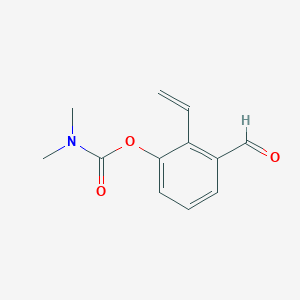

![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
